2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
The compound 2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 300674-56-0) is a benzofuran derivative characterized by a 2-methyl-substituted benzofuran core, a 5-[(2-chlorophenyl)methoxy] substituent, and a 2-methoxyethyl ester group at the 3-position . Benzofuran derivatives are of significant interest due to their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
2-methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO5/c1-13-19(20(22)24-10-9-23-2)16-11-15(7-8-18(16)26-13)25-12-14-5-3-4-6-17(14)21/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHGRJAMGDOYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Methoxy Group: The chlorophenyl methoxy group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl methanol derivative reacts with the benzofuran core in the presence of a base.
Esterification: The methoxyethyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the benzofuran core reacts with methoxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorophenyl group with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been tested against various strains of bacteria and fungi, showing promising results. A study demonstrated that certain benzofuran derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains .
Anticancer Potential
Benzofuran derivatives have been extensively studied for their anticancer properties. The structural features of this compound may contribute to its potential as an anticancer agent. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study 1: Antimicrobial Activity Assessment
A study published in Acta Poloniae Pharmaceutica evaluated the antimicrobial effects of various benzofuran derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibitory effects against a range of microbial strains, suggesting their potential use in developing new antimicrobial agents .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Compound A | Moderate | Weak | Strong |
| Compound B | Strong | Moderate | Moderate |
| Target Compound | Strong | Strong | Weak |
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of benzofuran derivatives demonstrated that compounds similar to this compound could effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the compound's ability to induce cell cycle arrest and apoptosis .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Crystallography
Target Compound
- Core structure : 2-methyl-1-benzofuran with a 5-[(2-chlorophenyl)methoxy] group and a 2-methoxyethyl ester at position 3 .
Analogous Compounds
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate ():
- Substituents: 5-methoxy and methyl ester.
- X-ray structures reveal planar benzofuran cores stabilized by hydrogen bonding.
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran ():
- Substituents: 3-methylphenylsulfonyl and 5-fluoro.
- Dihedral angle between benzofuran and phenyl rings: 80.96°, with π-π interactions (centroid separations: 3.66–3.77 Å) stabilizing the crystal lattice.
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ():
- Substituents: 4-fluorophenylmethoxy.
- Molecular weight: 358.4 g/mol; polar surface area: 57.9 Ų.
Physicochemical Properties
*Inferred from structural analogs in .
Key Observations:
- LogP : The target compound’s estimated LogP (~3.5) suggests moderate lipophilicity, comparable to its 4-fluorophenyl analog (LogP = 4.0) but higher than the acetyloxy derivative (LogP = 1.52) .
Target Compound
- Synthesis: Likely involves esterification of 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol, analogous to methods for related esters (e.g., hydrolysis of ethyl esters in ).
Analogous Routes:
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate ():
- Synthesized via oxidation of methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid.
5-Fluoro-2-methyl-3-phenylsulfonyl-1-benzofuran ():
- Prepared by sulfonation of 5-fluoro-2-methyl-3-phenylsulfanyl-1-benzofuran.
Biological Activity
2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This benzofuran derivative has been studied for its effects on various biological pathways, particularly in the context of cancer and immunomodulation. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.77 g/mol. The compound features a benzofuran core substituted with a methoxy group and a chlorophenyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. In particular, compounds structurally related to this compound have been shown to inhibit the growth of various cancer cell lines. For instance, research highlighted the efficacy of certain benzofuran derivatives in inhibiting colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | Cancer Type | Inhibition Mechanism | Reference |
|---|---|---|---|
| C4 Derivative | Colon Cancer | Induces apoptosis | |
| C5 Derivative | Breast Cancer | Cell cycle arrest | |
| MR120 | Colorectal Cancer | Inhibits CCL20/CCR6 axis |
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. It has been found to modulate the CCL20/CCR6 axis, which plays a crucial role in immune responses and inflammation. Inhibition of this pathway can potentially benefit conditions such as inflammatory bowel disease and other autoimmune disorders .
Table 2: Immunomodulatory Effects of Benzofuran Derivatives
| Compound | Target Pathway | Effect | Reference |
|---|---|---|---|
| MR120 | CCL20/CCR6 | Inhibits cell migration | |
| C4 Derivative | Immune cells | Reduces inflammation |
Case Studies
In a clinical setting, compounds similar to this compound have shown promise in treating various cancers. One study reported that patients with colorectal cancer exhibited reduced tumor sizes after treatment with benzofuran derivatives targeting the CCL20/CCR6 axis, suggesting a potential therapeutic application for this class of compounds .
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression and immune regulation. The methoxy groups enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes and receptors involved in signaling pathways.
Q & A
Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or furan precursors under acidic or basic conditions.
- Step 2 : Introduction of substituents (e.g., bromine, methoxyethyl, and chlorophenylmethoxy groups) via nucleophilic substitution or coupling reactions.
- Step 3 : Final esterification or functionalization using reagents like DCC (dicyclohexylcarbodiimide) for carboxylate group activation. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–120°C), and catalysts (e.g., Pd for cross-coupling). Purity is monitored via TLC and HPLC, with yields improved using continuous flow reactors in scalable syntheses .
Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm ester linkages (e.g., carbonyl peaks at ~170 ppm).
- X-ray Crystallography : Resolves 3D geometry, including dihedral angles between the benzofuran core and substituents. Software like SHELX refines crystallographic data to validate bond lengths and angles .
- Mass Spectrometry : High-resolution MS confirms molecular weight (±0.001 Da) and detects isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of benzofuran derivatives with similar substituents?
Contradictions often arise from:
- Substituent Effects : The 2-chlorophenyl group may enhance lipophilicity (logP ~5.8) compared to fluorinated analogs, altering membrane permeability .
- Assay Variability : Standardize cell-based assays (e.g., IC measurements) using controls like doxorubicin for cytotoxicity.
- Data Reconciliation : Meta-analyses of SAR (Structure-Activity Relationship) studies can isolate key functional groups. For example, bromine at position 6 increases antiviral activity by 30% compared to hydrogen .
Table 1 : Comparative Biological Activities of Benzofuran Derivatives
| Substituent (Position) | LogP | IC (μM) | Target Enzyme Inhibition (%) |
|---|---|---|---|
| -Br (6), -ClPh (5) | 5.8 | 12.4 ± 1.2 | 78 (Kinase X) |
| -F (6), -OMe (5) | 4.2 | 25.6 ± 2.1 | 45 (Kinase X) |
| -H (6), -ClPh (5) | 4.9 | 18.9 ± 1.8 | 62 (Kinase X) |
Q. What strategies enhance the compound’s solubility and bioavailability for pharmacological studies?
- Prodrug Design : Replace the methoxyethyl ester with PEGylated chains to increase aqueous solubility.
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve plasma half-life.
- Co-crystallization : Use co-solvents like cyclodextrins to stabilize the compound in physiological pH .
Q. How do computational methods elucidate the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to enzymes (e.g., kinase X’s ATP-binding pocket). The chlorophenyl group shows π-π stacking with Phe123, while the ester forms hydrogen bonds with Lys45 .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability, with RMSD <2.0 Å indicating robust target engagement.
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with activity to guide derivative design .
Methodological Notes
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Synthetic Pitfalls : Avoid overhalogenation during bromine introduction by controlling stoichiometry (1:1 molar ratio with precursor) .
- Ethical Reporting : Disclose purity (>95% by HPLC) and solvent residues (e.g., DMF <500 ppm) in pharmacological studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
